molecular formula C23H18N2O4 B278022 N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B278022
M. Wt: 386.4 g/mol
InChI Key: NOBVJSVNVAEYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as Compound C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C acts as a potent and selective inhibitor of AMPK activity by binding to the catalytic subunit of the enzyme and preventing its phosphorylation and activation. This leads to a decrease in cellular energy production and an increase in cellular stress, ultimately resulting in cell death or apoptosis.
Biochemical and Physiological Effects:
N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, improvement of insulin sensitivity, and modulation of inflammatory responses. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C is its high potency and selectivity for AMPK inhibition, which makes it a valuable tool for studying the role of AMPK in cellular metabolism and disease pathogenesis. However, its use in experiments may be limited by its potential off-target effects and toxicity at higher concentrations.

Future Directions

Future research on N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C may focus on its potential applications in the treatment of cancer, metabolic disorders, and neurodegenerative diseases. It may also involve the development of more potent and selective AMPK inhibitors with fewer off-target effects and improved pharmacokinetic properties. Additionally, further studies may be needed to elucidate the precise mechanisms underlying the effects of N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C on cellular metabolism and disease pathogenesis.

Synthesis Methods

N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C can be synthesized through a multistep process involving the reaction of 4-aminobenzophenone with 3-methoxybenzoyl chloride to obtain N-(3-methoxybenzoyl)-4-aminobenzophenone, which is then reacted with 2-bromobenzoic acid to obtain N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C.

Scientific Research Applications

N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C has been extensively studied for its potential applications in cancer therapy, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the activity of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis and metabolism. Inhibition of AMPK activity by N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide C has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in animal models of type 2 diabetes.

properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-[(3-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-28-19-7-4-6-16(13-19)22(26)24-17-9-11-18(12-10-17)25-23(27)21-14-15-5-2-3-8-20(15)29-21/h2-14H,1H3,(H,24,26)(H,25,27)

InChI Key

NOBVJSVNVAEYRL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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